molecular formula C21H30O3 B1248084 Sugikurojin F

Sugikurojin F

Cat. No. B1248084
M. Wt: 330.5 g/mol
InChI Key: PGEGRYFGUKEQBL-XFQAVAEZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sugikurojin F is a natural product found in Cryptomeria japonica with data available.

Scientific Research Applications

Chemical Composition and Isolation

  • Sugikurojin F is one of the diterpenes identified in the bark of Cryptomeria japonica. Extensive NMR experiments have elucidated its structure as 7α-methoxy-8,13-abietadien-11,12-dione (Yoshikawa, Tanaka, Umeyama, & Arihara, 2006).

Biological Activities

  • Antibacterial Activity : Sugikurojin F and related compounds were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli but were found inactive at a minimum inhibitory concentration (MIC) of 125 µg/ml (Yoshikawa et al., 2006).
  • Cytotoxic Activity : In cytotoxic activity tests against HL-60 and HCT-15 cell lines, Sugikurojin F showed moderate to weak activity (IC50: 4, 100; 8, 80.8; 11, 100 µM) (Yoshikawa et al., 2006).

Synthesis and Derivatives

  • Sugikurojin F, as part of the sugikurojins series, is derived from the bark of Cryptomeria japonica. Its synthesis and isolation have been a subject of research, contributing to the understanding of the chemical nature of this compound (Yoshikawa et al., 2006).

Ecological and Evolutionary Studies

  • Research on Cryptomeria japonica, the source of Sugikurojin F, includes genetic studies and biodiversity assessments. These studies provide insights into the evolutionary biology and genetic diversity of this species, which is essential for conservation and sustainable use (Nanasato et al., 2021), (Wei et al., 2021).

properties

Product Name

Sugikurojin F

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(4bS,8aS,10R)-10-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione

InChI

InChI=1S/C21H30O3/c1-12(2)13-10-14-15(24-6)11-16-20(3,4)8-7-9-21(16,5)17(14)19(23)18(13)22/h10,12,15-16H,7-9,11H2,1-6H3/t15-,16+,21+/m1/s1

InChI Key

PGEGRYFGUKEQBL-XFQAVAEZSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC)(C)C)C

Canonical SMILES

CC(C)C1=CC2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C

synonyms

7alpha-methoxy-8,13-abietadien-11,12-dione
sugikurojin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sugikurojin F
Reactant of Route 2
Sugikurojin F
Reactant of Route 3
Sugikurojin F
Reactant of Route 4
Sugikurojin F
Reactant of Route 5
Sugikurojin F
Reactant of Route 6
Sugikurojin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.